molecular formula C14H18BrNO3 B2793824 2-bromo-N-[(1-hydroxycyclopentyl)methyl]-5-methoxybenzamide CAS No. 1235085-17-2

2-bromo-N-[(1-hydroxycyclopentyl)methyl]-5-methoxybenzamide

Cat. No.: B2793824
CAS No.: 1235085-17-2
M. Wt: 328.206
InChI Key: MNWVUYAKMPSQCX-UHFFFAOYSA-N
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Description

2-bromo-N-[(1-hydroxycyclopentyl)methyl]-5-methoxybenzamide is a chemical compound that has garnered attention in scientific research due to its potential therapeutic and environmental applications. This compound is characterized by its molecular formula C13H16BrNO2 and a molecular weight of 298.18 g/mol.

Preparation Methods

The synthesis of 2-bromo-N-[(1-hydroxycyclopentyl)methyl]-5-methoxybenzamide involves several stepsThe reaction conditions typically involve the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst . Industrial production methods may vary, but they generally follow similar principles with optimizations for scale and efficiency.

Chemical Reactions Analysis

2-bromo-N-[(1-hydroxycyclopentyl)methyl]-5-methoxybenzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-bromo-N-[(1-hydroxycyclopentyl)methyl]-5-methoxybenzamide has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-bromo-N-[(1-hydroxycyclopentyl)methyl]-5-methoxybenzamide involves its interaction with specific molecular targets. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular signaling and metabolic processes.

Comparison with Similar Compounds

2-bromo-N-[(1-hydroxycyclopentyl)methyl]-5-methoxybenzamide can be compared with other similar compounds, such as:

    2-bromo-N-((1-hydroxycyclopentyl)methyl)-2-methylpropanamide: This compound has a similar structure but with a methyl group instead of a methoxy group.

    2-bromo-N-((1-hydroxycyclopentyl)methyl)-N-methylpropanamide: Another similar compound with a methyl group on the nitrogen atom.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-bromo-N-[(1-hydroxycyclopentyl)methyl]-5-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO3/c1-19-10-4-5-12(15)11(8-10)13(17)16-9-14(18)6-2-3-7-14/h4-5,8,18H,2-3,6-7,9H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNWVUYAKMPSQCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(=O)NCC2(CCCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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